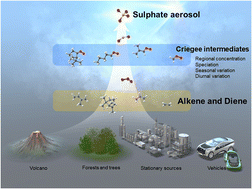Urban-scale analysis of the seasonal trend of stabilized-Criegee intermediates and their effect on sulphate formation in the Greater Tokyo Area†
Environmental Science: Atmospheres Pub Date: 2023-10-24 DOI: 10.1039/D3EA00105A
Abstract
We conducted an urban-scale analysis of the contribution of gas phase stabilized-Criegee intermediates (sCIs) to atmospheric sulphate aerosol (SO42−) formation across four seasons in the Greater Tokyo Area (GTA) using the regional chemical transport model, the community multiscale air quality modelling (CMAQ) system. We analysed the seasonal and temporal trend of sCI formation in three areas: Tokyo Bay (urban), suburban, and mountainous areas. In all three areas, the sCI concentrations were high in the morning (7 a.m.) and early evening (6 p.m.) owing to the high frequency of vigorous traffic activities causing intense alkene emissions. The results suggest that more than 90% of the sCIs generated in the target areas are consumed by the unimolecular decomposition of sCIs themselves or by reactions with water, which are consistent with estimates from previous kinetic analysis studies targeting other regions. The contribution of sCIs to SO42− formation estimated in this study was a maximum of 0.25% in the rural area, which is approximately 10-fold lower than that of previous studies. The results of the sCI loss pathway analysis suggested that the unimolecular decomposition of sCIs and the reaction between sCIs and water contribute comparably to the loss of sCIs, which caused less of an effect of sCIs on SO42− formation compared with that in previous studies.


Recommended Literature
- [1] Ag nanoparticle embedded Cu nanoporous hybrid arrays for the selective electrocatalytic reduction of CO2 towards ethylene†
- [2] Material integrity and fate of particulates released from carbon fibre composites containing nanomaterials during simultaneous fire and impact†
- [3] Cobalt phosphide as a highly active non-precious metal cocatalyst for photocatalytic hydrogen production under visible light irradiation†
- [4] Interconnected hierarchical HUSY zeolite-loaded Ni nano-particles probed for hydrodeoxygenation of fatty acids, fatty esters, and palm oil†
- [5] Unusual near infrared (NIR) fluorescent palladium(ii) macrocyclic complexes containing M–C bonds with bioimaging capability†
- [6] Homogeneous catalytic C(sp3)–H functionalization of gaseous alkanes
- [7] Gaining control on optical force by the stimulated-emission resonance effect†
- [8] A novel mesoporous hydrogen-bonded organic framework with high porosity and stability†
- [9] Inside front cover
- [10] Potentiometric method for the rapid determination of sulphate in the presence of chromium(VI)










